4-benzyl-N-butylpiperazine-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-N-butylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-3-9-17-16(20)19-12-10-18(11-13-19)14-15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOSBGITZWLGQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)N1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Modifications of 4 Benzyl N Butylpiperazine 1 Carboxamide
Retrosynthetic Analysis of 4-benzyl-N-butylpiperazine-1-carboxamide Core Structure
A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The core structure can be deconstructed into key building blocks, primarily revolving around the formation of the piperazine (B1678402) ring and the introduction of its substituents.
The most logical disconnection points are the C-N bonds of the piperazine ring and the amide bond. One common strategy involves the disconnection of the amide bond, leading to 4-benzylpiperazine and butyl isocyanate or a related phosgene (B1210022) equivalent. This approach simplifies the synthesis to the preparation of the monosubstituted piperazine precursor.
Alternatively, a disconnection at the N1-C(carbonyl) and N4-benzyl bonds leads to piperazine, a benzylating agent (e.g., benzyl (B1604629) bromide), and a reagent for introducing the N-butylcarboxamide moiety. This approach allows for a stepwise functionalization of the piperazine nitrogen atoms.
A third retrosynthetic pathway involves the construction of the piperazine ring itself from acyclic precursors. This can be envisioned through the cyclization of a suitably substituted diamine derivative. For instance, a bis(2-haloethyl)amine derivative could react with a primary amine to form the piperazine core, although this is often a less common approach for simple N,N'-disubstituted piperazines due to potential side reactions and lower yields.
Optimized Synthetic Routes for this compound
Based on the retrosynthetic analysis, several synthetic routes can be devised. The optimization of these routes focuses on factors such as yield, purity, cost-effectiveness, and environmental impact.
Multi-Step Reaction Sequences and Key Intermediates
A common and efficient multi-step synthesis of this compound involves a sequential N-alkylation and N-acylation of piperazine.
Key Intermediates and Reaction Steps:
Monobenzylation of Piperazine: The synthesis typically begins with the monobenzylation of piperazine. To avoid the formation of the disubstituted product (1,4-dibenzylpiperazine), a large excess of piperazine can be used, or one of the nitrogen atoms can be protected with a suitable protecting group like tert-butyloxycarbonyl (Boc). A more direct method involves the reaction of piperazine with one equivalent of benzyl chloride in a suitable solvent like ethanol. orgsyn.org The reaction of piperazine with benzyl chloride can lead to a mixture of mono- and dibenzylated products, necessitating careful control of reaction conditions and purification. orgsyn.org
Formation of the Carboxamide: The resulting 1-benzylpiperazine (B3395278) is a key intermediate. This intermediate is then reacted with a reagent to introduce the N-butylcarboxamide group. A common method is the reaction with butyl isocyanate in an aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran. This reaction is typically high-yielding and proceeds under mild conditions.
An alternative to using butyl isocyanate involves the reaction of 1-benzylpiperazine with phosgene or a phosgene equivalent (e.g., triphosgene) to form a carbamoyl (B1232498) chloride intermediate, which is then reacted with butylamine. This two-step procedure for the carboxamide formation provides more flexibility but involves the handling of hazardous reagents.
The table below summarizes a potential multi-step synthetic sequence.
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Piperazine, Benzyl chloride | Ethanol, reflux | 1-Benzylpiperazine |
| 2 | 1-Benzylpiperazine, Butyl isocyanate | Dichloromethane, room temperature | This compound |
Green Chemistry Principles in Synthetic Design
Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental footprint. Key areas of focus include the use of safer solvents, reduction of waste, and the use of catalytic methods.
Solvent Selection: Traditional syntheses often employ chlorinated solvents like dichloromethane. Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) can be explored. nih.gov For the amide formation step, solvent-free conditions or the use of water as a solvent with appropriate catalysts are emerging as environmentally benign options. researchgate.netrsc.org
Atom Economy: The reaction of 1-benzylpiperazine with butyl isocyanate exhibits excellent atom economy, as all atoms of the reactants are incorporated into the final product.
Catalysis: The use of biocatalysts, such as immobilized lipases (e.g., Candida antarctica lipase (B570770) B), can facilitate the direct amidation of a carboxylic acid precursor with an amine, offering a sustainable alternative to traditional coupling reagents. nih.gov For instance, a greener route could involve the enzymatic coupling of 4-benzylpiperazine-1-carboxylic acid with butylamine.
Waste Reduction: One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can minimize solvent usage and waste generation.
The following table highlights some green chemistry considerations for the synthesis.
| Green Chemistry Principle | Application in Synthesis |
| Safer Solvents | Replacing chlorinated solvents with greener alternatives like 2-MeTHF or water. nih.gov |
| Atom Economy | Utilizing addition reactions like the isocyanate route to maximize atom incorporation. |
| Catalysis | Employing biocatalysts for direct amidation to avoid stoichiometric activating agents. nih.gov |
| Waste Prevention | Designing one-pot procedures to reduce separation and purification steps. |
Stereoselective Synthetic Approaches for Chiral Analogs
The synthesis of chiral analogs of this compound, where a stereocenter is introduced on the piperazine ring, requires stereoselective synthetic methods.
One approach involves starting from a chiral precursor, such as an enantiopure amino acid. For example, a chiral diamine derived from an amino acid can be used to construct the piperazine ring, thereby establishing the stereochemistry early in the synthesis.
Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives can provide access to chiral piperazin-2-ones, which can then be further functionalized and reduced to yield chiral piperazines. rsc.org Another strategy is the use of chiral catalysts in reactions such as asymmetric allylic alkylation to introduce stereocenters onto a pre-formed piperazine ring. nih.gov
For instance, a stereoselective synthesis could involve the following key steps:
Synthesis of a chiral N-protected piperazinone from a chiral amino acid.
Introduction of the benzyl group at the N4 position.
Reduction of the piperazinone to the corresponding chiral piperazine.
Acylation with a butyl isocyanate or equivalent to form the final chiral product.
Strategies for Derivatization and Analog Development
The development of analogs of this compound can be achieved through modifications at various positions of the molecule. The benzyl moiety, in particular, offers a versatile handle for structural diversification.
Modifications on the Benzyl Moiety
The aromatic ring of the benzyl group is amenable to a variety of chemical transformations, allowing for the introduction of diverse substituents to explore structure-activity relationships.
Electrophilic Aromatic Substitution: Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce substituents onto the phenyl ring. The position of substitution (ortho, meta, or para) will be directed by the activating/deactivating nature of the existing substituent (in this case, the methylene (B1212753) bridge).
Palladium-Catalyzed Cross-Coupling Reactions: For more complex modifications, palladium-catalyzed cross-coupling reactions are highly effective. If a halogenated benzyl group is used as a starting material (e.g., 4-bromobenzylpiperazine), Suzuki, Stille, Heck, or Buchwald-Hartwig amination reactions can be used to introduce a wide range of aryl, alkyl, vinyl, or amino groups.
Functional Group Interconversion: Substituents introduced onto the benzyl ring can be further modified. For example, a nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted to a diazonium salt for further transformations. An aldehyde or ketone introduced via Friedel-Crafts acylation can undergo a variety of carbonyl chemistry reactions.
The table below provides examples of potential modifications on the benzyl moiety.
| Modification Strategy | Example Reaction | Potential Substituents |
| Nitration | HNO₃, H₂SO₄ | -NO₂ (can be reduced to -NH₂) |
| Halogenation | Br₂, FeBr₃ | -Br, -Cl, -F |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR (ketones, aldehydes) |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl, -Heteroaryl |
| Buchwald-Hartwig Amination | Amine, Pd catalyst | -NHR, -NR₂ |
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound scaffold, which is crucial for the development of new compounds with tailored properties. The introduction of various functional groups can influence the compound's physicochemical properties, such as solubility and lipophilicity, as well as its biological activity. nih.gov
Substituent Variations on the Butyl Chain
The N-butyl group of the carboxamide moiety is a key site for synthetic modification. Alterations to this alkyl chain can significantly influence the molecule's physicochemical properties. Studies on analogous N-alkyl piperazine scaffolds have explored the impact of chain length, branching, and cyclization.
These findings suggest that variations on the N-butyl chain of this compound could be used to fine-tune its properties.
| Original Substituent | Modified Substituent | Rationale for Variation | Observed Impact in Analogous Systems |
|---|---|---|---|
| n-Butyl | Methyl | Reduce size and lipophilicity | Loss in potency, reduced microsomal stability nih.gov |
| n-Butyl | Ethyl | Slightly increase size from methyl | Improved permeability, reduced off-target effects nih.gov |
| n-Butyl | Isopropyl | Introduce branching | Less potent than linear counterparts nih.gov |
| n-Butyl | Cyclopropyl | Introduce rigidity and a small ring | No significant improvement over linear alkyls nih.gov |
| n-Butyl | Cyclopentyl | Increase size and lipophilicity with a cyclic group | Altered drug-membrane interaction dynamics nih.gov |
Alterations of the Piperazine Ring System
The piperazine ring is a privileged scaffold in medicinal chemistry, but its structural and electronic properties can be modified through direct substitution on the ring's carbon atoms or by complete replacement with bioisosteric structures. mdpi.comresearchgate.net
C-H Functionalization: Historically, the structural diversity of piperazine-containing compounds was limited, with approximately 80% of derivatives substituted only at the nitrogen positions. mdpi.comresearchgate.net However, recent advances in synthetic chemistry have enabled the direct C-H functionalization of the piperazine core. mdpi.comnih.gov These methods allow for the introduction of aryl, alkyl, and other functional groups onto the carbon atoms of the ring, which was previously a significant challenge due to the presence of the second nitrogen atom that could cause side reactions or inhibit catalyst activity. nih.govencyclopedia.pub
Techniques such as photoredox catalysis have been successfully employed to create α-amino radicals from N-Boc protected piperazines, which can then couple with various partners like heteroaryl chlorides. nih.gov Other methods involve the direct α-lithiation of N-Boc piperazines, which is particularly effective for introducing acyl groups at the C2-position. mdpi.com These strategies provide powerful tools for creating novel analogs with precisely placed substituents on the piperazine ring itself.
Bioisosteric Replacement: Another strategy involves the replacement of the entire piperazine ring with a bioisostere—a different functional group with similar spatial and electronic properties. This approach is used to modulate pharmacokinetics and explore new interactions with biological targets. researchgate.netenamine.net Contemporary bioisosteres for piperazine include constrained systems like diazaspiroalkanes (e.g., 2,7-diazaspiro[3.5]nonane), bridged systems (e.g., 2,5-diazabicyclo[2.2.1]heptane), and fused rings. researchgate.netnih.gov Ring-expanded analogs like homopiperazine (B121016) (1,4-diazepane) have also been investigated. nih.gov In specific applications, replacing the piperazine moiety with such analogs has led to compounds with altered target affinity and selectivity. For example, in one study, a homopiperazine analog exhibited the highest affinity for the σ2R receptor among a series of variants. nih.gov
| Modification Type | Example | Synthetic Approach | Purpose of Alteration |
|---|---|---|---|
| C-H Functionalization | C2-Aryl substitution | Photoredox catalysis nih.gov | Introduce steric bulk and electronic diversity directly on the ring |
| C-H Functionalization | C2-Acyl substitution | Direct α-lithiation of N-Boc piperazine mdpi.com | Introduce a ketone functionality on the ring scaffold |
| Bioisosteric Replacement | Homopiperazine (1,4-Diazepane) | Ring synthesis from appropriate diamine precursors | Increase ring flexibility and size nih.gov |
| Bioisosteric Replacement | 2,5-Diazabicyclo[2.2.1]heptane | Multi-step synthesis to form bridged ring system | Introduce conformational rigidity nih.gov |
| Bioisosteric Replacement | Diazaspiroalkane | Multi-step synthesis to form spirocyclic system | Introduce novel 3D geometry and improve properties enamine.netbaranlab.org |
Carboxamide Linker Functionalization
One common bioisosteric replacement for a carboxamide is a sulfonamide. researchgate.net Piperazine sulfonamides have been synthesized and investigated for various biological activities. nih.govnih.gov The synthesis typically involves reacting a piperazine derivative with an appropriate sulfonyl chloride in the presence of a base. researchgate.net The resulting sulfonamide linker has a different geometry and electronic profile compared to the carboxamide, as the sulfur atom introduces a tetrahedral geometry, in contrast to the planar nature of the amide bond.
Other modifications include the synthesis of piperazine-1-thiocarboxamides (thioamides) or piperazine-1-carboxamidines. nih.gov Thioamides, for example, are known to have different hydrogen bonding properties and metabolic stabilities than their carboxamide counterparts. The synthesis of piperazine-1-carboxamidine derivatives has also been explored, introducing a more basic functional group in place of the neutral amide. nih.gov These modifications highlight the chemical versatility of the linker region for tuning molecular properties.
| Original Linker | Modified Linker | General Synthetic Method | Key Structural/Property Difference |
|---|---|---|---|
| Carboxamide (-CO-NR-) | Sulfonamide (-SO₂-NR-) | Reaction of piperazine with a sulfonyl chloride researchgate.net | Tetrahedral geometry at sulfur; altered H-bonding nih.gov |
| Carboxamide (-CO-NR-) | Thioamide (-CS-NR-) | Reaction with a thioacylating agent | Different H-bonding properties and metabolic stability |
| Carboxamide (-CO-NR-) | Carboxamidine (-C(=NH)-NR-) | Multi-step synthesis, often from a nitrile or thioamide intermediate nih.gov | Introduces a basic center; different resonance structure |
Analysis of Side Products and Reaction Mechanisms in Synthesis
The synthesis of this compound typically proceeds via the acylation of 1-benzyl-4-butylpiperazine or a related sequence involving the formation of the amide bond. The primary reaction mechanism involves the nucleophilic attack of a secondary amine of the piperazine ring on an activated carbonyl species, such as an acyl chloride, isocyanate, or a carboxylic acid activated with a coupling agent.
A key mechanistic feature of N-acylated piperazines is their complex conformational behavior. nih.gov Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the existence of conformational isomers (rotamers). nih.govrsc.org This phenomenon, combined with the chair-boat interconversion of the piperazine ring itself, can result in multiple species being present in solution at room temperature. nih.gov This conformational heterogeneity can complicate reaction monitoring and product purification, as it may lead to broadened signals in NMR spectra. rsc.orgrsc.org
Several side products can arise during the synthesis. In reactions involving piperazine or its mono-substituted derivatives, a common side product is the N,N'-di-substituted species. For instance, when reacting piperazine with one equivalent of an acylating agent, a mixture of the desired mono-acylated product, the di-acylated side product, and unreacted starting material is often obtained, necessitating careful control of stoichiometry and reaction conditions, or the use of protecting groups. rsc.org
If harsh conditions are used, or if the substrates contain other reactive functionalities, further side reactions can occur. For example, in syntheses involving C-H functionalization via lithiation, undesired by-products such as vinyl carbamates can be formed through elimination pathways. whiterose.ac.uk Furthermore, incomplete reactions or the presence of impurities in starting materials can lead to a complex product mixture requiring extensive chromatographic purification.
Preclinical Pharmacological Evaluation of 4 Benzyl N Butylpiperazine 1 Carboxamide and Derivatives
In Vitro Pharmacological Profiling
The following sections detail the preclinical evaluation of compounds structurally related to 4-benzyl-N-butylpiperazine-1-carboxamide, providing insights into their potential therapeutic applications.
Receptor Binding and Functional Assays for Sigma Receptors (σ1R, σ2R)
Derivatives of benzylpiperazine have been a focus of research for their potential as sigma receptor (σR) ligands, which are implicated in modulating nociceptive signaling. A series of benzylpiperazinyl derivatives were synthesized and evaluated for their binding affinities at both σ1 and σ2 receptors.
In radioligand binding assays, these compounds demonstrated a high affinity for the σ1 receptor, with Ki values in the nanomolar range. For instance, the derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15 ) exhibited a particularly high affinity for the σ1 receptor with a Ki of 1.6 nM. This compound also showed significant selectivity for the σ1 receptor over the σ2 receptor, with a selectivity ratio (Ki σ2/Ki σ1) of 886. This high affinity and selectivity suggest that the benzylpiperazine core is a promising pharmacophore for targeting the σ1 receptor. While direct binding data for this compound is not available, the data from related compounds suggest it is a promising candidate for investigation as a σ1 receptor ligand.
| Compound | Ki σ1 (nM) | Ki σ2 (nM) | Selectivity (Ki σ2/Ki σ1) |
|---|---|---|---|
| Compound 15 | 1.6 | 1418 | 886 |
| Lead Compound 8 | - | - | 432 |
| Haloperidol | - | - | - |
Evaluation of Mu Opioid Receptor (MOR) Agonist Activity
The mu-opioid receptor (MOR) is a primary target for potent analgesics. While the σ1 receptor was initially misidentified as an opioid receptor subtype, it is now known to be a distinct protein that can modulate opioid signaling. There is currently no direct evidence from in vitro functional assays to suggest that this compound or its close analogs act as direct agonists at the mu-opioid receptor. The primary mechanism through which benzylpiperazine derivatives may influence pain pathways appears to be through their interaction with sigma receptors, which can in turn affect opioid-mediated analgesia.
Assessment of 5-HT4 Receptor Antagonism and Partial Agonism
Arylpiperazine derivatives have been investigated for their activity at various serotonin (B10506) receptors. For instance, certain arylpiperazine compounds have been shown to act as antagonists at 5-HT4 receptor isoforms. However, there is no specific data available from receptor binding or functional assays to characterize the activity of this compound at the 5-HT4 receptor.
Investigation of Fatty Acid Amide Hydrolase (FAAH) Inhibition
The 4-benzylpiperazine-1-carboxamide (B1269845) scaffold is of significant interest for its potential to inhibit fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide. Patents have been filed for 4-(benzyl)-piperazine-1-carboxylic acid phenylamide derivatives as FAAH modulators for conditions such as anxiety and pain.
Studies on related piperazine-based ureas have identified potent FAAH inhibitors. For example, the reversible piperazine-based compound N-Phenyl-4-(3-phenyl-1,2,4-thiadiazol-5-yl)-1-piperazinecarboxamide (JNJ1661010) demonstrated an IC50 value of 33 ± 2.1 nM for FAAH inhibition. This indicates that the piperazine (B1678402) carboxamide structure is a viable template for developing FAAH inhibitors. Although specific IC50 values for this compound are not documented, the existing data on analogous compounds suggest it is a candidate for FAAH inhibitory activity.
| Compound | FAAH IC50 (nM) |
|---|---|
| JNJ1661010 | 33 ± 2.1 |
| PF750 | 16.2 |
Profiling of Monoacylglycerol Lipase (B570770) (MAGL) Inhibitory Activity
Monoacylglycerol lipase (MAGL) is another key enzyme in the endocannabinoid system, primarily responsible for the breakdown of 2-arachidonoylglycerol (B1664049) (2-AG). The benzylpiperazine scaffold has been explored for its potential to inhibit MAGL. Research into benzylpiperidine and benzylpiperazine derivatives has led to the discovery of potent and reversible MAGL inhibitors.
While direct data for this compound is unavailable, a closely related benzylpiperazine derivative, compound 29 , showed significant MAGL inhibition with an IC50 value of 5.2 nM. This compound demonstrated high selectivity for MAGL over other serine hydrolases. This finding strongly suggests that the 4-benzylpiperazine-1-carboxamide core is a promising starting point for the development of MAGL inhibitors.
| Compound | hMAGL IC50 (nM) |
|---|---|
| Compound 29 (benzylpiperazine derivative) | 5.2 |
| Compound 28 (benzylpiperidine derivative) | 1.3 |
Screening for C-C Chemokine Receptor Type 2 (CCR2) Antagonism
The N-aryl piperazine-1-carboxamide (B1295725) structure has been identified as a promising scaffold for the development of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 is involved in inflammatory responses, making its antagonists potential therapeutic agents for inflammatory diseases.
A series of N-aryl piperazine-1-carboxamide derivatives were synthesized and found to be potent CCR2 antagonists. For example, N-(3,4-dichlorophenyl)-4-[(2R)-4-isopropylpiperazine-2-carbonyl]piperazine-1-carboxamide was identified as a lead compound from this series. Although specific binding affinities or functional antagonism data for this compound are not available, the established activity of this chemical class at CCR2 suggests that it would be a relevant target for evaluation.
Characterization of Antiviral Activity (e.g., Hepatitis C Virus NS5B Polymerase Inhibition)
There is no specific information available in the searched scientific literature regarding the evaluation of this compound as an inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase. While research has been conducted on other, more complex piperazine-2-carboxamide (B1304950) derivatives as potential inhibitors of the HCV NS5B enzyme, data pertaining to the exact compound this compound is absent. nih.govnih.gov
Spermicidal Activity Evaluation
A search of scientific databases yielded no studies or reports on the evaluation of this compound for spermicidal activity.
Cellular Pathway Modulation Studies (e.g., neurite outgrowth)
There is no available research data concerning the effects of this compound on cellular pathways, specifically in the context of promoting or inhibiting neurite outgrowth. While the modulation of neurite outgrowth is an active area of research for potential neuroregenerative therapies, studies have focused on other classes of compounds. nih.govfrontiersin.org
In Vivo Efficacy Studies in Animal Models
Models of Neuropathic Pain
Specific in vivo studies evaluating the efficacy of this compound in animal models of neuropathic pain, such as the spinal nerve ligation or chemotherapy-induced neuropathy models, have not been found. nih.govans-biotech.com Research into novel analgesics has explored other benzylpiperazine derivatives, which have shown antinociceptive and anti-allodynic effects in preclinical pain models by targeting mechanisms like the sigma-1 (σ1) receptor. nih.govresearchgate.net However, these findings are related to different molecular structures and cannot be directly attributed to this compound.
Mechanistic Insights into the Action of 4 Benzyl N Butylpiperazine 1 Carboxamide
Identification and Characterization of Molecular Targets
Detailed molecular target analysis for 4-benzyl-N-butylpiperazine-1-carboxamide is not available in the current scientific literature. Research on analogous compounds containing the arylpiperazine and carboxamide moieties suggests potential interactions with various receptors and enzymes, but direct evidence for the specific target compound is absent.
Receptor Subtype Selectivity and Affinity
No specific receptor binding assays or affinity studies have been published for this compound. However, extensive research on the broader class of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides has identified potent and selective ligands for dopamine (B1211576) D3 receptors. nih.govresearchgate.net Modifications to the aryl groups on both the piperazine (B1678402) and carboxamide portions of these molecules have been shown to significantly influence affinity and selectivity for dopamine (D2, D3, D4), serotonin (B10506) (5-HT1A), and α1-adrenergic receptors. nih.govresearchgate.net For instance, certain derivatives with dichlorophenyl and methoxyphenyl substitutions achieve high D3 affinity in the low nanomolar range (Ki values from 0.13 nM to 4.97 nM) with high selectivity over other receptor subtypes. nih.govresearchgate.net
Similarly, studies on other benzylpiperazine derivatives have revealed high affinity for sigma (σ) receptors. nih.gov For example, compounds with a 4-methoxybenzylpiperazinyl moiety have demonstrated potent and selective binding to the σ1 receptor, with Ki values as low as 1.6 nM. nih.gov Without direct experimental data, the receptor affinity and selectivity profile of this compound remains speculative.
Enzyme Target Specificity and Inhibition Kinetics
There is no published data on the enzyme inhibition profile or kinetics for this compound. Research into other classes of carboxamide derivatives, such as (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamides, has shown inhibitory activity against enzymes like monoamine oxidase (MAO-A and MAO-B) and butyrylcholinesterase (BChE). nih.gov Certain compounds in these series exhibit IC50 values in the low micromolar range for MAO-A. nih.gov However, due to significant structural differences, these findings cannot be directly extrapolated to this compound.
Ion Channel Modulation and G-protein Coupled Receptor Signaling
Specific studies on how this compound modulates ion channels or interacts with G-protein coupled receptor (GPCR) signaling pathways have not been conducted. The potential targets identified in related compounds, such as dopamine, serotonin, and adrenergic receptors, are all GPCRs. nih.govresearchgate.net Ligand binding to these receptors typically initiates intracellular signaling cascades via G-proteins, but the specific downstream effects (e.g., Gi, Gs, or Gq coupling) for the target compound are unknown.
Downstream Signaling Pathway Elucidation
Elucidation of downstream signaling pathways requires direct experimental investigation, which has not been performed for this compound.
Intracellular Signaling Cascades Affected by Compound Activity
No research has been published detailing the intracellular signaling cascades affected by this compound. For a related compound, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl) -1H-indole-2-carboxamide, studies have shown it can induce apoptosis through mechanisms independent of its primary receptor target, involving the regulation of anti-apoptotic genes like Bmi-1. nih.govnih.gov This highlights that piperazine derivatives can have complex effects on cell signaling, but such pathways have not been explored for this compound.
Gene Expression and Proteomic Alterations Induced by this compound
There are no available gene expression or proteomic studies for this compound. RNA-sequencing analysis on cells treated with the related indole-2-carboxamide derivative identified several regulated anti-apoptotic genes, including Bcl-3, Bmi-1, ITGA2, FGFR3, RRS1, and SGK1. nih.gov This demonstrates the potential for such compounds to induce significant changes in the cellular transcriptome and proteome, though specific data for the target compound is absent.
Information regarding the chemical compound “this compound” is not available in the public domain at this time.
Extensive searches of scientific literature and chemical databases did not yield any specific information regarding the mechanistic insights, structure-mechanism relationships, or active metabolites of this compound.
Therefore, the requested article focusing solely on this compound, with the specified outline and data tables, cannot be generated. There is no research data available to provide scientifically accurate content for the following sections:
Structure-Mechanism Relationships of this compound and its Active Metabolites
Further research would be required to elucidate the pharmacological profile and mechanistic properties of this compound. Until such studies are conducted and published, no authoritative information on this specific compound can be provided.
Structure Activity Relationship Sar Studies of 4 Benzyl N Butylpiperazine 1 Carboxamide Derivatives
Rational Design Principles for Piperazine (B1678402) Carboxamide SAR Studies
The rational design of piperazine carboxamide derivatives is anchored in a systematic approach to modifying the lead compound, 4-benzyl-N-butylpiperazine-1-carboxamide, to optimize its pharmacological profile. This process begins with the identification of a biological target and a lead compound that exhibits a desired, albeit often suboptimal, activity. The core principle involves iteratively modifying specific structural features of the lead molecule and assessing the resulting changes in biological activity. mdpi.com
Key considerations in the rational design of these derivatives include:
Target Interaction: Understanding the binding site of the biological target is crucial. Modifications are designed to enhance interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions, with key residues in the binding pocket.
Pharmacokinetic Properties: Modifications are also aimed at improving the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. This includes modulating lipophilicity, metabolic stability, and cell permeability. researchgate.net
Selectivity: A primary goal is to enhance the selectivity of the compound for its intended target over other related targets to minimize off-target effects.
The piperazine scaffold is a common motif in medicinal chemistry due to its ability to introduce a basic nitrogen atom, which can be crucial for target interaction and for improving physicochemical properties like solubility. nih.gov The carboxamide linkage provides a rigid unit that can orient substituents in a defined manner, while the benzyl (B1604629) and N-butyl groups offer opportunities for extensive modification to probe the steric and electronic requirements of the target's binding site.
Impact of Benzyl Moiety Substitutions on Biological Activity and Selectivity
The benzyl group of this compound presents a key area for structural modification to influence biological activity and selectivity. The aromatic ring can be substituted with a variety of functional groups at the ortho, meta, and para positions, leading to significant changes in the compound's electronic and steric properties.
Research on related benzylpiperazine derivatives has shown that substitutions on the benzyl ring can dramatically alter their pharmacological profile. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the pKa of the piperazine nitrogens, thereby affecting their interaction with biological targets. nih.gov
Table 1: Hypothetical Impact of Benzyl Moiety Substitutions
| Substitution Position | Substituent Type | Expected Impact on Activity/Selectivity |
| Para | Electron-withdrawing (e.g., -Cl, -CF3) | May enhance binding affinity through specific interactions or by altering the electronic nature of the aromatic ring. |
| Para | Electron-donating (e.g., -OCH3, -CH3) | Could increase hydrophobic interactions within the binding pocket, potentially improving potency. |
| Ortho | Bulky group (e.g., -tBu) | May introduce steric hindrance, which could either decrease activity by preventing proper binding or increase selectivity by favoring a specific binding conformation. |
| Meta | Hydrogen bond donor/acceptor (e.g., -OH, -NH2) | Could form additional hydrogen bonds with the target receptor, leading to increased affinity. |
For example, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine (B1666218) transporter-1, optimization of the benzamide (B126) (a related moiety) was a key strategy. nih.gov This highlights the general principle that aromatic ring substitutions are a powerful tool for fine-tuning the pharmacological properties of piperazine-containing compounds. While specific data for this compound is not extensively available, the principles derived from similar scaffolds are highly applicable.
Influence of the N-butyl Chain Modifications and Stereochemistry
The N-butyl chain in this compound is another critical determinant of its biological activity. Modifications to this alkyl chain, including changes in length, branching, and the introduction of functional groups, can significantly impact the compound's interaction with its target and its pharmacokinetic properties.
The length of the N-alkyl chain can influence the compound's lipophilicity and its ability to fit within a specific binding pocket. For instance, in a study of piperazine-1-carboxamidine derivatives, the presence of large side chains was found to be important for their activity. nih.gov This suggests that the N-butyl group in the title compound likely occupies a hydrophobic pocket in its target.
Table 2: Potential Effects of N-butyl Chain Modifications
| Modification | Example | Potential Effect |
| Chain Length | Propyl, Pentyl | Shorter or longer chains may either improve or diminish binding affinity depending on the size of the hydrophobic pocket. |
| Branching | Isobutyl, sec-Butyl, tert-Butyl | Branched chains can introduce steric bulk, which may enhance selectivity or alter the binding orientation. |
| Cyclization | Cyclobutyl | A cyclic substituent can restrict conformational flexibility, potentially leading to a more favorable binding entropy. |
| Functionalization | Introduction of -OH, -NH2 | Can introduce new hydrogen bonding interactions but may also alter lipophilicity and metabolic stability. |
Furthermore, the stereochemistry of the N-butyl chain, if it were to be modified with a chiral center, could play a crucial role in biological activity. wikipedia.org Enantiomers of a chiral drug can exhibit different pharmacological activities and metabolic fates. This is because biological targets, being chiral themselves, can interact differently with each enantiomer. While the N-butyl chain in the parent compound is achiral, any modification that introduces a stereocenter would necessitate the investigation of the individual stereoisomers to identify the more active and selective eutomer. researchgate.net
Significance of Piperazine Ring Substitutions (e.g., N-alkyl vs. N-aryl)
The nature of the substituent on the second nitrogen of the piperazine ring is a key determinant of the pharmacological profile of piperazine derivatives. The distinction between N-alkyl and N-aryl substitutions can lead to profound differences in biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov
N-aryl piperazines often exhibit different receptor binding profiles compared to their N-alkyl counterparts. The aryl group can participate in π-π stacking interactions with aromatic residues in the binding site of a receptor. The electronic nature of the aryl substituent (electron-donating or electron-withdrawing) can also influence the basicity of the piperazine nitrogen, which in turn affects its interaction with acidic residues in the target protein. mdpi.com
In contrast, N-alkyl groups primarily engage in hydrophobic interactions. The size and shape of the alkyl group can be varied to probe the dimensions of the binding pocket. In some cases, N-alkylation of piperazines has been shown to reduce unwanted cardiac hERG activity. researchgate.net
Table 3: General Comparison of N-alkyl vs. N-aryl Piperazine Derivatives
| Feature | N-Alkyl Substitution | N-Aryl Substitution |
| Primary Interactions | Hydrophobic | π-π stacking, hydrophobic |
| Influence on Basicity | Generally increases basicity | Generally decreases basicity |
| Metabolic Stability | Can be susceptible to N-dealkylation | Generally more stable to N-dealkylation |
| Solubility | Can be modulated by chain length | Generally lower aqueous solubility |
The choice between an N-alkyl and an N-aryl substituent is therefore a critical decision in the design of piperazine-based compounds, with the optimal choice being highly dependent on the specific biological target and the desired pharmacological profile.
Role of Carboxamide Linker Variations on Pharmacological Profile
The carboxamide linker in this compound is a crucial structural element that connects the piperazine ring to the N-butyl group. This linker is not merely a spacer but plays an active role in determining the compound's conformation and its interaction with biological targets. Variations of this linker, including its replacement with bioisosteres, can have a significant impact on the pharmacological profile. nih.gov
Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological properties to another chemical compound. Replacing the carboxamide linker with a suitable bioisostere can improve metabolic stability, modulate binding affinity, and alter pharmacokinetic properties. nih.gov
Table 4: Potential Carboxamide Linker Bioisosteres and Their Properties
| Bioisostere | Potential Advantages |
| Reverse Amide | Can alter hydrogen bonding patterns and improve metabolic stability. |
| Sulfonamide | Can act as a hydrogen bond acceptor and is generally more metabolically stable than a carboxamide. |
| 1,2,3-Triazole | A stable, aromatic linker that can mimic the steric and electronic properties of an amide bond. nih.gov |
| Oxadiazole | Can improve metabolic stability and membrane permeability. nih.gov |
| Ester | Can act as a prodrug moiety, being hydrolyzed in vivo to release the active compound. |
The choice of a specific linker or bioisostere depends on the desired properties of the final compound. For example, if metabolic instability of the carboxamide bond is an issue, replacing it with a more stable group like a sulfonamide or a triazole could be a viable strategy.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound analogs, QSAR models can be developed to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
The development of a QSAR model typically involves the following steps:
Data Set Selection: A series of analogs with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical, electronic, and steric properties), are calculated for each compound in the series.
Model Generation: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
For piperazine carboxamide derivatives, QSAR studies have been successfully applied to understand the structural requirements for their activity as, for example, fatty acid amide hydrolase (FAAH) inhibitors. nih.gov These studies have highlighted the importance of electrostatic and hydrogen-bond acceptor properties for the activity of these compounds. While a specific QSAR model for this compound is not publicly available, the principles and methodologies are directly applicable.
By generating a QSAR model for a series of this compound analogs, researchers could gain valuable insights into the key structural features that govern their biological activity. This would enable a more focused and efficient drug discovery process, reducing the need for extensive and costly synthesis and testing of a large number of compounds.
Preclinical Pharmacokinetic and Biotransformation Studies of 4 Benzyl N Butylpiperazine 1 Carboxamide
Absorption and Distribution in Preclinical Animal Models
Tissue Distribution Profiles and Bioavailability
Specific data on the tissue distribution profiles and bioavailability of 4-benzyl-N-butylpiperazine-1-carboxamide in any preclinical animal model have not been reported in the available scientific literature.
Blood-Brain Barrier Penetration Potential
There are no published studies that have specifically investigated the potential of this compound to penetrate the blood-brain barrier.
Metabolism and Metabolite Identification of this compound
Hepatic Biotransformation Pathways
The hepatic biotransformation pathways for this compound have not been elucidated in published research.
Cytochrome P450 Enzyme Interaction Studies
There is no available data from in vitro or in vivo studies describing the interaction of this compound with cytochrome P450 enzymes.
Identification of Active and Inactive Metabolites
No studies have been published that identify the active or inactive metabolites of this compound.
Investigation of Unexpected Chemical Reactivity (e.g., glutathione (B108866) adduct formation)
There is no specific information in the reviewed literature regarding the investigation of unexpected chemical reactivity, such as glutathione (GSH) adduct formation, for this compound.
Glutathione conjugation is a critical detoxification pathway where electrophilic compounds or their metabolites react with the nucleophilic thiol group of GSH, often facilitated by glutathione S-transferases (GSTs). nih.gov This process typically forms more water-soluble and readily excretable products. arxiv.org The potential for a compound to form glutathione adducts is an important area of study in drug metabolism, as it can indicate the formation of reactive electrophilic intermediates. Studies into other, structurally different piperazine (B1678402) derivatives have sometimes revealed unexpected reactions with glutathione, highlighting the importance of such investigations. rsc.org However, no such studies have been published for this compound itself.
Excretion Pathways and Clearance in Animal Models
No data from studies in animal models detailing the excretion pathways or clearance mechanisms for this compound are available in the public domain.
The excretion of a chemical compound and its metabolites can occur through various routes, primarily via the kidneys into urine or through the liver into bile and subsequently feces. Clearance is the pharmacokinetic measure of the volume of plasma cleared of a drug per unit time, reflecting the efficiency of elimination processes. Without specific preclinical studies on this compound, no quantitative data or detailed descriptions of its elimination from the body can be provided.
Advanced Analytical and Computational Methodologies in 4 Benzyl N Butylpiperazine 1 Carboxamide Research
Chromatographic Techniques for Compound Purity, Stability, and Quantification
Chromatographic methods are fundamental for separating 4-benzyl-N-butylpiperazine-1-carboxamide from impurities, monitoring its degradation over time, and quantifying its concentration in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.
Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing piperazine (B1678402) derivatives. nih.gov In a typical application, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase, often a mixture of acetonitrile (B52724) and water, is used to elute the compound. nih.gov The retention time of this compound is determined by its lipophilicity; adjusting the solvent gradient allows for the separation of starting materials, byproducts, and degradants. nih.gov UV detection is commonly used for quantification, leveraging the chromophores in the benzyl (B1604629) group.
For assessing stability, HPLC methods are used in forced degradation studies. The compound is subjected to stress conditions (e.g., acid, base, heat, oxidation), and the resulting chromatograms are analyzed to identify and quantify any degradation products, thereby establishing the compound's stability profile.
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
High-Resolution Spectroscopic Characterization for Complex Structure Elucidation
High-resolution spectroscopic techniques provide definitive structural confirmation of this compound by mapping its atomic connectivity and composition. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide a detailed picture of the molecular structure.
¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), the benzylic methylene (B1212753) protons, the piperazine ring protons (often appearing as complex multiplets), and the protons of the N-butyl group (including characteristic triplet and multiplet signals for the CH₂, and a terminal CH₃ group). beilstein-journals.orgnih.govmdpi.com
¹³C NMR: The carbon spectrum would confirm the presence of all unique carbon atoms, including the carbonyl carbon of the carboxamide group (around 155-175 ppm), aromatic carbons, and the aliphatic carbons of the piperazine, benzyl, and butyl moieties. mdpi.com Dynamic NMR studies on similar piperazine structures have revealed rotational conformers due to the partial double bond character of the amide C-N bond. beilstein-journals.org
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with techniques like electrospray ionization (ESI), provides the exact molecular weight of the compound, confirming its elemental composition. nih.gov Fragmentation patterns observed in tandem MS (MS/MS) experiments help to piece the structure together. Key fragments for this compound would likely arise from the cleavage of the benzyl group (producing a tropylium (B1234903) ion at m/z 91) and fragmentation of the butyl chain and piperazine ring.
| Technique | Parameter | Expected Observation |
|---|---|---|
| ¹H NMR | Aromatic Protons (Benzyl) | ~7.2-7.4 ppm (multiplet, 5H) |
| Benzylic Protons (-CH₂-Ph) | ~3.5 ppm (singlet, 2H) | |
| Piperazine Protons | ~2.4-3.4 ppm (multiplets, 8H) | |
| Butyl Protons (-N-C₄H₉) | ~0.9-3.2 ppm (multiplets and triplet, 9H) | |
| ¹³C NMR | Carbonyl Carbon (-C=O) | ~165 ppm |
| Aromatic Carbons | ~127-138 ppm | |
| Aliphatic Carbons | ~14-60 ppm | |
| HRMS (ESI+) | [M+H]⁺ Ion | Calculated m/z corresponding to C₁₈H₂₉N₃O + H⁺ |
X-ray Crystallography of this compound and Ligand-Target Complexes
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. nih.gov Obtaining a single crystal of this compound suitable for diffraction analysis would provide unambiguous data on bond lengths, bond angles, and the conformation of the piperazine ring (e.g., chair or boat). beilstein-journals.orgbiointerfaceresearch.com This technique is the only method for determining the absolute configuration of a molecule at atomic resolution. nih.gov
When co-crystallized with a biological target such as a protein or enzyme, X-ray crystallography can reveal the exact binding mode of the ligand. nih.gov This information is invaluable for structure-based drug design, as it shows the specific intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) responsible for binding affinity and selectivity. nih.gov Crystallographic data for related piperazine compounds have provided crucial insights into their molecular structure and interactions. researchgate.netresearchgate.net
Computational Chemistry and Molecular Modeling
Computational techniques provide a powerful "in silico microscope" to predict and rationalize the behavior of this compound at a molecular level. mdpi.com These methods complement experimental data and guide further research.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org For this compound, this involves generating multiple conformations of the molecule and fitting them into the active site of a protein of interest. A scoring function then estimates the binding affinity (e.g., in kcal/mol) for each pose.
Docking studies on similar benzylpiperazine derivatives have been used to identify plausible binding modes and rationalize structure-activity relationships. nih.govnih.gov These simulations can identify key amino acid residues that interact with the ligand, providing hypotheses about the mechanism of action that can be tested experimentally. biointerfaceresearch.comresearchgate.net
While docking provides a static snapshot of binding, molecular dynamics (MD) simulations model the movement of atoms over time, offering a dynamic view of the ligand-protein complex. nih.gov An MD simulation of this compound, either alone in solution or bound to a protein, can reveal its conformational flexibility and the stability of its interactions. mdpi.com
Key outputs from MD simulations include the root-mean-square deviation (RMSD) to assess the stability of the complex, analysis of hydrogen bond lifetimes, and the calculation of binding free energies. nih.gov Such simulations have been instrumental in understanding the stability and selectivity of related inhibitors. nih.govresearchgate.net
| Step | Technique | Objective | Common Software |
|---|---|---|---|
| 1 | Ligand Preparation | Generate 3D structure and assign charges | ChemDraw, Avogadro |
| 2 | Protein Preparation | Obtain crystal structure, add hydrogens, assign charges | Maestro, Chimera |
| 3 | Molecular Docking | Predict binding pose and score binding affinity | AutoDock, Glide, GOLD |
| 4 | Molecular Dynamics | Simulate dynamic behavior and assess stability of the complex | GROMACS, AMBER, CHARMM |
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic structure of this compound. epstem.net These calculations can optimize the molecule's geometry in the gas phase or in a solvent model. nih.gov
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. epstem.net Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule and highlight regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites for intermolecular interactions. nih.gov
Future Directions and Therapeutic Potential of 4 Benzyl N Butylpiperazine 1 Carboxamide Research
Emerging Research Areas for Piperazine (B1678402) Carboxamide Scaffolds in Disease Therapy
The versatility of the piperazine carboxamide scaffold allows for its application across a wide spectrum of therapeutic areas. nbinno.com The structural adaptability of the piperazine moiety enables it to interact with a diverse range of biological targets. nbinno.com Emerging research has highlighted the potential of these scaffolds in several key disease areas:
Oncology: Arylpiperazine derivatives have shown significant potential as anti-cancer agents. mdpi.com These compounds can exhibit cytotoxic activity against various cancer cell lines and may act as antagonists for crucial receptors involved in tumor progression. mdpi.com For instance, certain derivatives have demonstrated the ability to inhibit tubulin polymerization, a critical process in cell division, and induce apoptosis in cancer cells. tandfonline.commdpi.com The introduction of a piperazine moiety has been shown to significantly improve the antitumor activity of natural products. nih.gov
Neurodegenerative Diseases: Piperazine derivatives have been extensively studied for their activity on the central nervous system (CNS). researchgate.net They can modulate monoamine neurochemical pathways through receptor interactions or by affecting reuptake mechanisms. researchgate.net This makes them promising candidates for the development of treatments for conditions like Alzheimer's disease and Parkinson's disease. researchgate.net
Infectious Diseases: The piperazine nucleus is a promising scaffold in the development of new antimicrobial agents to combat the rise of antimicrobial resistance. benthamdirect.com Structural modifications of piperazine derivatives have led to compounds with enhanced antibacterial and antifungal activity. benthamdirect.comresearchgate.net
Inflammatory Disorders: Certain arylpiperazine derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating chronic inflammatory diseases. mdpi.com
The diverse biological activities of the piperazine scaffold are summarized in the table below.
| Therapeutic Area | Potential Application of Piperazine Scaffolds |
| Oncology | Anti-proliferative agents, apoptosis inducers, receptor antagonists. tandfonline.commdpi.com |
| Neurodegenerative Diseases | Modulation of CNS pathways, potential treatment for Alzheimer's and Parkinson's. researchgate.net |
| Infectious Diseases | Development of novel antibacterial and antifungal agents. benthamdirect.comresearchgate.net |
| Inflammatory Disorders | Potential as anti-inflammatory agents. mdpi.com |
Strategies for Lead Optimization and Preclinical Candidate Selection
Transforming a promising lead compound like 4-benzyl-N-butylpiperazine-1-carboxamide into a viable drug candidate requires a meticulous process of lead optimization. patsnap.com This iterative cycle of design, synthesis, and testing aims to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. patsnap.com
Key strategies for the lead optimization of piperazine-containing compounds include:
Structure-Activity Relationship (SAR) Analysis: SAR studies are fundamental to understanding how chemical structure relates to biological activity. patsnap.com By systematically modifying the substituents on the piperazine ring and the carboxamide group of this compound, researchers can identify the key functional groups responsible for its therapeutic effects. patsnap.com For example, modifications to the aryl group on the piperazine ring can significantly impact cytotoxic activity and receptor antagonism in cancer models. mdpi.com
Computational Modeling: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural changes will affect the compound's interaction with its biological target. patsnap.com This allows for the virtual screening of numerous derivatives, accelerating the identification of more potent and selective compounds.
Pharmacokinetic Profiling: Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is crucial. eurofinsdiscovery.com The piperazine moiety is often incorporated into drug candidates to improve their pharmacokinetic profiles, particularly solubility and bioavailability. nih.gov
In Vitro and In Vivo Testing: Promising candidates from computational and initial biochemical screening undergo rigorous testing in cell-based assays and animal models of disease to evaluate their efficacy and safety. eurofinsdiscovery.com
The preclinical candidate selection process involves a comprehensive evaluation of the optimized lead compound's efficacy in robust in vivo disease models, its pharmacological and pharmacokinetic profiles, and its safety risk. eurofinsdiscovery.com
Potential for Combination Therapies Involving this compound
Combination therapy, the use of multiple medications to treat a single disease, is a cornerstone of modern medicine, particularly in oncology. nih.gov The rationale behind this approach is to target multiple disease pathways simultaneously, enhance therapeutic efficacy, and overcome drug resistance. nih.gov
Given the diverse biological activities of piperazine derivatives, this compound could be a valuable component of combination therapy regimens. For instance:
In Cancer Treatment: A piperazine-based compound could be combined with standard chemotherapeutic agents. mdpi.com Studies have shown that some arylpiperazine derivatives can have a synergistic inhibitory effect when used with drugs like paclitaxel, cisplatin, and doxorubicin. mdpi.com Furthermore, some piperazine derivatives can act as P-glycoprotein (P-gp) inhibitors, potentially reversing multidrug resistance in cancer cells and enhancing the efficacy of co-administered anticancer drugs. nih.gov
In Infectious Diseases: Combining a novel piperazine-based antimicrobial with existing antibiotics could broaden the spectrum of activity and combat resistant strains.
The potential for synergistic effects makes the investigation of this compound in combination with other therapeutic agents a compelling area for future research.
Challenges and Opportunities in the Development of this compound as a Novel Therapeutic Agent
The development of any new drug is fraught with challenges, and this compound is no exception. However, these challenges are often accompanied by significant opportunities.
Challenges:
Target Identification and Validation: A primary challenge will be to identify the specific biological target(s) of this compound and validate their role in the disease process.
Selectivity and Off-Target Effects: The piperazine scaffold can interact with multiple biological targets, which can lead to undesirable side effects. researchgate.net Achieving high selectivity for the intended target is a critical hurdle.
Synthetic Complexity: While the synthesis of many piperazine derivatives is straightforward, the development of efficient and scalable synthetic routes for specific analogs can be challenging. nih.gov Issues such as low product yield and the formation of impurities can arise. researchgate.net
Drug Resistance: As with any therapeutic agent, the potential for the development of resistance is a significant concern, particularly in the context of cancer and infectious diseases.
Opportunities:
Privileged Scaffold: The well-established presence of the piperazine ring in numerous approved drugs provides a strong foundation and a wealth of existing knowledge for the development of this compound. rsc.orgnbinno.comresearchgate.net
Chemical Tractability: The piperazine ring offers multiple points for chemical modification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties. nbinno.com This versatility is a significant advantage in lead optimization.
Addressing Unmet Medical Needs: The potential for activity in areas like oncology, neurodegeneration, and infectious diseases means that this compound and its derivatives could address significant unmet medical needs.
Potential for Repurposing: If initial investigations reveal unexpected biological activities, there may be opportunities to repurpose the compound for different therapeutic indications.
Innovative Applications Beyond Traditional Pharmacological Targets
The utility of the piperazine scaffold is not limited to traditional drug-receptor interactions. Innovative applications for piperazine derivatives are continually being explored:
Diagnostic Imaging Agents: The piperazine moiety can be incorporated into molecules designed as imaging agents for techniques like positron emission tomography (PET), aiding in the diagnosis and monitoring of diseases. researchgate.net
Material Science: Piperazine-based compounds are being investigated for their use in the development of novel materials, such as metal-organic frameworks (MOFs) and charge-transfer polymers for solar cells. rsc.orgresearchgate.net
Catalysis: The unique chemical properties of piperazine derivatives make them suitable for use as ligands in catalytic processes. rsc.org
While the primary focus of research on this compound will likely be its therapeutic potential, these innovative applications represent exciting alternative avenues for investigation.
Q & A
Basic: What are the standard synthetic routes for 4-benzyl-N-butylpiperazine-1-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a substituted aniline (e.g., benzylamine) with N-butylpiperazine using carbodiimide-based coupling agents such as DCC (N,N’-dicyclohexylcarbodiimide) or EDC (N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide). Key steps include:
- Reagent Selection : Use polar aprotic solvents (e.g., DMF, dichloromethane) and tertiary amines (e.g., triethylamine) to neutralize HCl byproducts .
- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions .
- Intermediate Isolation : Purify intermediates via column chromatography to ensure high purity before carboxamide formation .
Basic: What purification methods are effective for isolating this compound?
Methodological Answer:
Post-synthesis purification is critical for removing unreacted precursors and byproducts:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences, achieving >95% purity .
- Column Chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to chloroform/methanol) for complex mixtures .
- HPLC : For analytical-scale purity checks, use reverse-phase C18 columns with acetonitrile/water mobile phases .
Advanced: How can reaction conditions be optimized for high-yield synthesis of this compound?
Methodological Answer:
Optimization involves systematic parameter adjustments:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the piperazine nitrogen .
- Catalyst Evaluation : Compare coupling agents (DCC vs. EDC) with additives like HOBt (hydroxybenzotriazole) to reduce racemization .
- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify rate-limiting steps .
- Scale-Up Adjustments : For industrial adaptation, switch to continuous flow reactors to improve heat/mass transfer .
Advanced: What analytical techniques confirm the structural integrity of this compound?
Methodological Answer:
Multi-technique validation is essential:
- NMR Spectroscopy : Assign peaks using , , and 2D experiments (COSY, HSQC) to verify substituent positions .
- X-ray Crystallography : Solve single-crystal structures using SHELXTL software (e.g., SHELXS-97 for structure solution, SHELXL-2018 for refinement) to resolve stereochemistry .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (±5 ppm accuracy) and fragmentation patterns .
Advanced: How can researchers address discrepancies in reported biological activity data for piperazine derivatives?
Methodological Answer:
Data contradictions often arise from assay variability or structural nuances. Mitigation strategies include:
- Structural Analog Comparison : Compare bioactivity of this compound with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to identify substituent-specific effects .
- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed cell lines, IC50 protocols) to minimize inter-lab variability .
- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to aggregate and normalize datasets .
Advanced: What computational methods predict target interactions for this compound?
Methodological Answer:
In-silico approaches guide experimental validation:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses with receptors (e.g., dopamine D3 or serotonin 5-HT2A) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-receptor conformational dynamics .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
